Enhanced Lipophilicity: N-(4-Ethoxycarbonylphenyl)maleamic Acid Exhibits a LogP of 1.52, Markedly Higher Than Unsubstituted Maleamic Acid (LogP -1.00)
N-(4-Ethoxycarbonylphenyl)maleamic acid demonstrates a calculated LogP (octanol-water partition coefficient) of 1.51560, derived from its chemical structure . In contrast, unsubstituted maleamic acid (CAS 557-24-4) exhibits an XLogP of -1.00 and a measured LogP of -0.18720 [1]. The nearly 2.5-log unit increase reflects the lipophilic contribution of the para-ethoxycarbonylphenyl moiety. This higher lipophilicity correlates with enhanced membrane permeability and altered solubility profiles, which are critical parameters in prodrug design and cellular uptake studies.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.51560 |
| Comparator Or Baseline | Maleamic acid (CAS 557-24-4): XLogP = -1.00; measured LogP = -0.18720 |
| Quantified Difference | ΔLogP ≈ +2.5 to +1.7 log units |
| Conditions | Calculated from molecular structure; validated by ACD/Labs Percepta Platform |
Why This Matters
This quantifiable difference in LogP directly informs selection for applications requiring controlled lipophilicity, such as membrane-permeable prodrugs or hydrophobic polymer conjugation, where unsubstituted maleamic acid would be unsuitable.
- [1] Plantaedb. Maleamic acid (CAS 557-24-4). XlogP = -1.00. View Source
